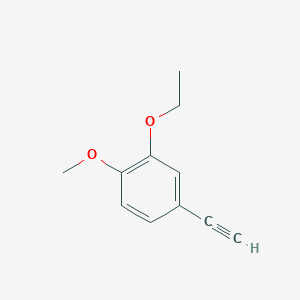

3-Ethoxy-4-methoxyphenylacetylene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-4-ethynyl-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-4-9-6-7-10(12-3)11(8-9)13-5-2/h1,6-8H,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSDOTTUCMODGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C#C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Precursors

Transition Metal-Catalyzed Cross-Coupling Strategies for Ethynylation

Transition metal catalysis stands as the most powerful tool for the direct formation of the C(sp²)-C(sp) bond inherent to arylacetylenes. These methods involve the coupling of an aryl halide or pseudohalide with a terminal alkyne.

The Sonogashira reaction is the preeminent method for synthesizing arylacetylenes. wikipedia.org It traditionally employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org The reaction is prized for its reliability and tolerance of various functional groups, proceeding under mild conditions, often at room temperature. wikipedia.org

Mechanism: The reaction mechanism is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org

Palladium Cycle: The cycle begins with the active Pd(0) species undergoing oxidative addition with the aryl halide (e.g., 3-ethoxy-4-methoxy-iodobenzene) to form a Pd(II) complex.

Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne (e.g., acetylene (B1199291) gas or a protected version like trimethylsilylacetylene) in the presence of the amine base to form a copper(I) acetylide intermediate.

Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) complex.

Reductive Elimination: The resulting di-substituted palladium complex undergoes reductive elimination to yield the final product, 3-ethoxy-4-methoxyphenylacetylene, and regenerate the active Pd(0) catalyst. libretexts.org

Optimizations: Significant research has focused on optimizing the Sonogashira coupling. A key development is the advent of copper-free Sonogashira reactions. organic-chemistry.orglibretexts.org This variation is crucial for syntheses where copper might interfere with other functional groups or in applications where trace copper contamination is a concern, such as in electronic materials. In these protocols, the activation of the alkyne is believed to occur directly at the palladium center, albeit sometimes requiring slightly harsher conditions or more specialized ligands. libretexts.org The choice of palladium catalyst, ligands, base, and solvent can be tailored to optimize yield and reaction time.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Loadings typically range from 0.02 to 5 mol%. libretexts.org |

| Copper Co-catalyst | CuI | Used in the traditional protocol to facilitate alkyne activation. wikipedia.org |

| Aryl Halide | Ar-I, Ar-Br, Ar-OTf | Reactivity order: I > Br > OTf > Cl. |

| Base | Et₃N, piperidine, DIPA | Acts as a scavenger for the hydrogen halide byproduct and aids in alkyne deprotonation. organic-chemistry.org |

| Solvent | THF, DMF, Toluene | Anhydrous and anaerobic conditions are often required. organic-chemistry.org |

While copper is a critical co-catalyst in the Sonogashira reaction, it can also mediate other alkyne couplings. The formation of copper acetylides is a fundamental step. wikipedia.org Copper(I) sources like copper(I) iodide (CuI) are commonly used. acs.org

Scope: Copper catalysis is robust and can be performed under a wide variety of conditions. acs.org Its primary role in Sonogashira coupling is to activate the terminal alkyne, increasing its nucleophilicity and facilitating the transmetalation step to the palladium center. wikipedia.org This cooperative catalysis allows the reaction to proceed under much milder conditions than would be possible with palladium alone.

Limitations: The primary limitation of using copper is the potential for a side reaction known as Glaser coupling, which leads to the homocoupling of the terminal alkyne to form a symmetrical diyne. This is particularly prevalent at higher temperatures or when the rate of the desired cross-coupling is slow. Careful control of reaction conditions, such as temperature and the rate of alkyne addition, is necessary to minimize this unwanted side product. The development of copper-free protocols was driven in part by the need to circumvent this limitation. organic-chemistry.org

In recent years, organic electrosynthesis has emerged as a sustainable and powerful alternative to traditional methods. beilstein-journals.org Electrochemical approaches can drive reactions under mild conditions without the need for transition metal catalysts or harsh chemical oxidants and reductants. organic-chemistry.orgresearchgate.net

For arylacetylenes, electrochemical methods have been developed for their functionalization. For instance, the ambient electro-oxidation of arylacetylenes can produce aryl carboxylic acids in good yields. organic-chemistry.orgthieme-connect.com This process typically occurs in a mixed solvent system (e.g., acetonitrile (B52724) and water) at a specific applied potential, often using an additive like potassium peroxymonosulfate (B1194676) (Oxone) to facilitate the oxidation. thieme-connect.com Another electrochemical transformation is the dicarboxylation of arylacetylenes with carbon dioxide, using a nickel cathode to yield aryl-maleic anhydrides or 2-arylsuccinic acids. researchgate.net While not a direct synthesis of this compound itself, these methods highlight the potential of electrochemistry to functionalize the alkyne moiety once it has been installed, offering green pathways to valuable derivatives.

While palladium dominates the landscape of arylacetylene synthesis, other transition metals have demonstrated utility.

Gold: Gold(I) catalysts have shown high efficiency in activating alkynes for various transformations, including cyclization reactions. mdpi.com Their strong π-acidity allows them to coordinate to the alkyne's carbon-carbon triple bond, making it susceptible to nucleophilic attack. This property is exploited in intramolecular cyclizations and hydrations, though their use in direct cross-coupling for arylacetylene synthesis is less common than palladium.

Rhodium: Rhodium catalysts are also capable of mediating C-H activation and coupling reactions, which can be applied to the synthesis of complex aromatic systems.

Iron: Iron is an attractive catalyst due to its low cost and low toxicity. While iron-catalyzed cross-coupling reactions are an area of active research, they are generally less developed for arylacetylene synthesis compared to palladium-based systems.

Multistep Synthetic Routes from Aromatic Precursors

Beyond direct coupling to a pre-functionalized aromatic ring, arylacetylenes can be constructed through the manipulation of functional groups on the aromatic precursor itself.

A classic and reliable multistep method to prepare terminal arylacetylenes involves the conversion of a corresponding substituted acetophenone (B1666503). For the synthesis of this compound, the logical starting material would be 3-ethoxy-4-methoxyacetophenone. molaid.com

A common two-step procedure is as follows:

Reaction with Phosphorus Pentachloride (PCl₅): The acetophenone is first reacted with phosphorus pentachloride (PCl₅) or a similar chlorinating agent. This reaction converts the ketone into a mixture of a gem-dichloroalkane and a vinyl chloride. Upon heating, the gem-dichloride can eliminate HCl to favor the formation of the vinyl chloride.

Dehydrochlorination: The crude vinyl chloride intermediate is then treated with a very strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849) or potassium hydroxide (B78521) at high temperatures. cdnsciencepub.com The base induces a double dehydrochlorination (elimination of two molecules of HCl) to form the desired carbon-carbon triple bond, yielding the terminal arylacetylene. cdnsciencepub.comuoi.gr

Dehydrohalogenation Pathways for Alkyne Formation

The formation of the terminal alkyne in arylacetylenes such as this compound is frequently accomplished through dehydrohalogenation. This classic transformation involves the elimination of hydrogen halides from a suitable precursor, typically a dihaloalkane or a vinyl halide.

A common and effective strategy begins with a substituted acetophenone. For instance, a precursor like 3-ethoxy-4-methoxyacetophenone can be treated with a halogenating agent, such as phosphorus pentachloride (PCl₅), to generate an intermediate gem-dihalide or vinyl halide. Subsequent treatment of this halogenated intermediate with a strong base induces a double dehydrohalogenation to yield the desired terminal alkyne. Alcoholic potassium hydroxide is a frequently employed reagent for this elimination step. uoi.gr This process is illustrated by the synthesis of the related compound, m-methoxyphenylacetylene, which involves the conversion of m-hydroxyacetophenone to a dichloro compound followed by dehydrohalogenation with alcoholic potassium hydroxide. uoi.gr

Strategic Derivatization of Precursors to Introduce Ethoxy and Methoxy (B1213986) Groups

The precise placement of the ethoxy and methoxy substituents on the phenyl ring is critical and is achieved through the strategic selection and derivatization of precursor molecules. A widely used and commercially relevant precursor for this purpose is isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde), which already contains the required methoxy group and a hydroxyl group at the correct positions.

The synthesis of the key intermediate, 3-ethoxy-4-methoxybenzaldehyde (B45797), is typically achieved by the ethylation of isovanillin's hydroxyl group. This Williamson ether synthesis is carried out under basic conditions to deprotonate the phenol, followed by reaction with an ethylating agent like bromoethane (B45996) or diethyl sulfate. google.comgoogle.com To enhance reaction efficiency and yield, phase-transfer catalysts are often employed, especially when using aqueous media, which aligns with green chemistry principles. google.comgoogle.com

| Base | Catalyst | Ethylating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Sodium Hydroxide | Benzyltriethylammonium Chloride | Bromoethane | Water | 25 | 94.8 |

| Sodium Hydroxide | Tetrabutylammonium Fluoride | Bromoethane | Water | 25 | 96.1 |

| Potassium Carbonate | Tetrabutylammonium Fluoride | Bromoethane | Water | 25 | 95.1 |

Regioselective and Stereoselective Synthesis of Advanced Derivatives

While direct studies on the regioselective and stereoselective reactions of this compound are specific, general principles for arylacetylenes can be applied. The synthesis of advanced derivatives often involves metal-catalyzed cross-coupling reactions where the alkyne serves as a key building block.

For example, the Heck reaction, which couples an alkyne with an aryl halide, can be used to synthesize substituted stilbenes with high regioselectivity. The reaction of an arylacetylene with an aryl halide in the presence of a palladium catalyst typically results in the formation of a stilbene (B7821643) derivative. The stereoselectivity of the resulting double bond (E or Z isomer) can often be controlled by the choice of reaction conditions, such as the catalyst, solvent, and temperature. One-pot procedures that combine dehydrohalogenation with a subsequent Heck olefination provide an efficient route to various functionalized stilbenes from readily available starting materials. researchgate.net Such methodologies allow for the controlled construction of complex molecular architectures based on the arylacetylene scaffold.

Microwave-Promoted and Sustainable Synthetic Protocols for Arylacetylenes

Modern synthetic chemistry increasingly focuses on sustainable and efficient methods. Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. newcastle.edu.au

Microwave irradiation has been successfully applied to various reactions for synthesizing arylacetylenes, including the Sonogashira cross-coupling. sigmaaldrich.com This reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a cornerstone of C-C bond formation. The use of encapsulated palladium catalysts, such as Pd EnCat®, allows for the efficient synthesis of arylacetylenes under microwave conditions, with the added benefit of easy catalyst removal and recycling. sigmaaldrich.com

Furthermore, a focus on green chemistry has promoted the development of protocols that utilize environmentally benign solvents and reusable catalysts. For instance, Stille coupling reactions to produce terminal arylacetylenes have been performed in aqueous media using a supported palladium complex, which avoids the need for anhydrous and oxygen-free conditions and allows for catalyst reuse. researchgate.net Similarly, the synthesis of the precursor 3-ethoxy-4-methoxybenzaldehyde has been optimized to use water as a solvent, representing a green and safe manufacturing process. google.comgoogle.com Ultrasound-assisted synthesis is another environmentally friendly technique that has been applied to the formation of functionalized arylacetylenes, often resulting in reduced reaction times and energy consumption. researchgate.net

| Reaction Type | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Stille Coupling | MCM-41-supported bidentate phosphine (B1218219) palladium(0) complex | Aqueous medium, aerobic conditions, catalyst is reusable. | researchgate.net |

| Sonogashira Coupling | Pd EnCat® TPP30 | Microwave-assisted, heterogeneous catalyst. | sigmaaldrich.com |

| General Synthesis | N/A | Ultrasound-assisted, enhanced mass transfer, reduced reaction times. | researchgate.net |

Detailed Investigation of Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Transformations of the Alkyne Moiety

The carbon-carbon triple bond in 3-ethoxy-4-methoxyphenylacetylene is a site of high electron density, making it susceptible to attack by electrophiles. Conversely, the terminal acetylenic proton can be abstracted by a strong base, generating a nucleophilic acetylide. These dual characteristics allow for a wide range of transformations.

Hydrofunctionalization reactions involve the addition of an H-X molecule across the alkyne's triple bond. These atom-economical reactions are of significant interest in organic synthesis.

Hydroamination: The addition of an N-H bond across the alkyne can be achieved using various transition metal catalysts. For instance, palladium-catalyzed hydroamination reactions have been developed for the synthesis of nitrogen-containing heterocycles. dokumen.pub While specific examples with this compound are not prevalent in the reviewed literature, related aryl acetylenes undergo such transformations. The reaction typically proceeds via the coordination of the alkyne to the metal center, followed by nucleophilic attack of the amine and subsequent protonolysis.

Hydroalkoxylation: The addition of an O-H bond from an alcohol across the alkyne is another important transformation. Gold-catalyzed hydroalkoxylation of alkynes is a well-established method. bham.ac.uk For electron-rich alkynes like this compound, the addition of a highly acidic species can facilitate the reaction even at room temperature. acs.org Microwave-promoted, base-catalyzed hydroalkoxylation offers a sustainable approach for the synthesis of enol ethers from various alkynes. researchgate.net

The base-catalyzed hydroalkoxylation of alkynes is proposed to proceed through a vinyl anion intermediate. researchgate.net The process is initiated by the nucleophilic attack of an alkoxide on the alkyne, leading to the formation of a vinyl anion. This intermediate is then protonated by the alcohol to yield the enol ether product.

Computational studies on the hydroalkoxylation of substituted phenylacetylenes have provided insights into the reaction mechanism. researchgate.net The initial attack of the alkoxide generates a Z-configured vinyl anion due to electrostatic repulsion between the incoming alkoxy group and the developing negative charge on the alkyne. researchgate.net This Z-vinyl anion can then be protonated to give the Z-enol ether or isomerize to the more stable E-vinyl anion before protonation, leading to the E-enol ether. researchgate.net The regioselectivity of the addition is influenced by the electronic properties of the substituents on the aromatic ring.

The alkyne moiety of this compound can undergo various oxidative transformations. For instance, it can be oxidized to form α-dicarbonyl compounds. A preparation method for an intermediate of the pharmaceutical apremilast (B1683926) involves an oxidation reaction of a derivative of this compound. lookchem.com

Hypervalent iodine reagents are known to mediate oxidative cyclizations. researchgate.net While direct examples with this compound are not explicitly detailed, the reactivity of similar systems suggests its potential participation in such reactions.

The ethynyl (B1212043) group can be selectively reduced to either an alkene or an alkane. Catalytic hydrogenation is a common method for this transformation. For example, the reduction of a related compound, 1-ethyl-4-[(4-methoxyphenyl)ethynyl]benzene, involves the conversion of the ethynyl group to an ethyl group. The choice of catalyst and reaction conditions determines the extent of reduction. Lindlar's catalyst is typically used for the stereoselective reduction of alkynes to cis-alkenes, while catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere lead to complete reduction to the corresponding alkane.

Cycloaddition and Oligomerization Reactions

The alkyne functionality of this compound makes it a valuable participant in cycloaddition and oligomerization reactions, leading to the formation of more complex cyclic structures.

The [2+2+2] cycloaddition of three alkyne molecules is a powerful, atom-economical method for the synthesis of substituted benzene (B151609) rings. researchgate.net This reaction can be catalyzed by various transition metals, including cobalt, rhodium, nickel, and palladium. uwindsor.ca The regioselectivity of the cycloaddition, which determines the substitution pattern on the resulting benzene ring, is a critical aspect and can often be controlled by the choice of catalyst and reaction conditions. uwindsor.ca

For terminal alkynes, both 1,2,4- and 1,3,5-trisubstituted benzene derivatives can be formed. uwindsor.ca While specific studies on the [2+2+2] cycloaddition of this compound are not extensively documented, related aryl acetylenes readily participate in such reactions. For example, the cyclotrimerization of 4-methoxyphenylacetylene has been reported. uwindsor.ca Given the electronic similarity, it is expected that this compound would also undergo this transformation to yield highly substituted benzene derivatives. The presence of both ethoxy and methoxy (B1213986) groups would lead to the formation of complex, polysubstituted hexaarylbenzene structures. researchgate.net

Regioselectivity and Stereocontrol in Cyclotrimerization of Arylacetylenes

The cyclotrimerization of alkynes is a powerful atom-economical method for synthesizing substituted benzene rings. For unsymmetrical arylacetylenes like this compound, a key challenge is controlling the regioselectivity of the cycloaddition. The reaction can potentially yield two regioisomers: the 1,2,4-trisubstituted and the 1,3,5-trisubstituted benzene derivatives.

The choice of catalyst is paramount in directing the outcome of this reaction. uwindsor.ca Transition metal catalysts based on cobalt, rhodium, nickel, and palladium are commonly employed. uwindsor.canih.govscispace.comelsevierpure.com

1,2,4-Trisubstituted Products : Many transition-metal catalysts typically produce a mixture of regioisomers, often favoring the less symmetrical 1,2,4-triarylbenzene. nih.gov For instance, catalyst systems involving digermynes have been shown to yield 1,2,4-triarylbenzenes with absolute regioselectivity. researchgate.net

1,3,5-Trisubstituted Products : Achieving high selectivity for the C3-symmetric 1,3,5-isomer is often more desirable but challenging. Specific catalyst design can favor this outcome. For example, a heterogeneous cobalt(II) chloride catalyst supported on poly(4-vinylpyridine) (P4VP-CoCl₂) has demonstrated high catalytic activity and selectivity for the formation of 1,3,5-triarylbenzenes from terminal aryl alkynes, with no formation of the 1,2,4-isomer detected. nih.gov The bulky nature of the polymer support is thought to sterically disfavor the transition state leading to the 1,2,4-product. nih.gov Similarly, certain palladium and molybdenum-based catalyst systems have also shown a preference for producing 1,3,5-trisubstituted benzenes. uwindsor.ca

Beyond regioselectivity, rhodium-catalyzed [2+2+2] cycloadditions can achieve high levels of stereocontrol when an alkene is included as a third component. researchgate.net These transformations can proceed with excellent chemo-, regio-, and diastereoselectivity, and can even be made enantioselective with the use of chiral ligands, such as H8-BINAP, to produce chiral cyclohexadienylamines. researchgate.net Mechanistic studies suggest these reactions proceed through a rhodacyclopentadiene intermediate formed from two alkyne units. researchgate.net

Table 1: Catalyst Influence on Regioselectivity of Arylacetylene Cyclotrimerization

| Catalyst System | Predominant Product | Reference |

|---|---|---|

| P4VP-CoCl₂ | 1,3,5-Trisubstituted Benzene | nih.gov |

| Tbb-Ge≡Ge-Tbb (Digermyne) | 1,2,4-Trisubstituted Benzene | researchgate.net |

| Pd(OAc)₂/HQ-Cl/NPMoV | 1,3,5-Trisubstituted Benzene | uwindsor.ca |

| Calixarene-bound Titanium Complex | 1,2,4-Trisubstituted Benzene | uwindsor.ca |

Formation of Complex Polycyclic Aromatic Hydrocarbons

Arylacetylenes are fundamental precursors for the bottom-up synthesis of complex polycyclic aromatic hydrocarbons (PAHs). These larger aromatic systems are of interest for their applications in materials science and electronics. acs.org Various synthetic strategies can utilize this compound to construct functionalized PAHs.

One powerful method is the palladium-catalyzed cascade reaction involving C-H activation and cyclization. researchgate.net For example, readily available arylacetylenes can react with other components like biphenyl (B1667301) boronic acids in rhodium- and palladium-catalyzed sequential ring formations to afford complex molecular nanocarbons. researchgate.net Another approach involves the reaction of 2-iodostyrenes with o-halobenzoic acids in a ligand-free palladium-catalyzed cascade that proceeds via vinyl C-H activation and decarboxylative cyclization. researchgate.net By analogy, this compound could be incorporated into such schemes to produce PAHs with precisely placed ethoxy and methoxy substituents.

The hydrogen-abstraction/acetylene-addition (HACA) mechanism is another pathway considered for PAH formation, particularly in astrophysical environments and combustion processes. nih.govresearchgate.net This free-radical mechanism involves the repetitive addition of acetylene (B1199291) molecules to a growing aromatic system. researchgate.net While less controlled than transition metal-catalyzed methods, it highlights the fundamental reactivity of acetylenes in building larger aromatic structures. The reaction of the ortho-biphenylyl radical with acetylene, for instance, has been shown to efficiently produce phenanthrene. nih.gov

Exploratory Derivatization Chemistry

Functionalization of the Aryl Ring System

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating ethoxy and methoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given the substitution pattern, the most likely positions for substitution are C-2 and C-6.

Standard electrophilic substitution reactions can be applied:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂/FeBr₃ or Cl₂/AlCl₃.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl chloride or alkyl halide with a Lewis acid catalyst.

The synthesis of related compounds provides evidence for the reactivity of this ring system. For example, 3-ethoxy-4-methoxybenzaldehyde (B45797) is prepared from isovanillin (B20041) (which has a hydroxyl group instead of the ethoxy group) via Williamson ether synthesis. google.com In another instance, 3-ethoxy-4-methoxybenzonitrile (B1661997) is used as a starting material, which is subsequently attacked by a deprotonated sulfone. google.com These examples underscore the utility of the substituted phenyl ring as a scaffold for building more complex molecules.

Halocyclization Reactions of Unsaturated Systems

The acetylene moiety in this compound is susceptible to electrophilic attack, which can trigger intramolecular cyclization if a suitable nucleophile is present. Halocyclization reactions, using sources of electrophilic halogens, are a powerful method for constructing halogenated heterocyclic compounds.

Reagents such as iodine or bromine, often in the presence of a base, can initiate these cyclizations. A common modern approach involves the use of hypervalent iodine(III) reagents, such as Koser's reagent ([PhI(OH)OTs]), in combination with lithium halides (LiCl, LiBr) to generate electrophilic halogen species in situ. researchgate.net This method allows for chloro- or bromocyclization of unsaturated systems to form cyclic products with high regioselectivity. researchgate.net

For this compound, if it were part of a larger molecule containing a tethered nucleophile (e.g., an alcohol, amine, or carboxylic acid), halocyclization would be a viable strategy for forming five- or six-membered oxygen- or nitrogen-containing heterocycles. Patent literature describes iodocyclization procedures for creating benzo[b]thiophenes and other heterocycles from related arylacetylene precursors. google.com

Synthesis of Propargylamines and Other Nitrogen-Containing Derivatives

Propargylamines are valuable synthetic intermediates that contain both an alkyne and an amine functional group. uantwerpen.be A primary method for their synthesis is the three-component Mannich reaction (or A³ coupling), which combines a terminal alkyne, an aldehyde, and an amine. wikipedia.orgorganic-chemistry.org

This compound is an ideal alkyne component for this reaction. It can be coupled with a variety of aldehydes (such as formaldehyde) and secondary amines (like dimethylamine) to produce the corresponding β-amino-carbonyl compound, also known as a Mannich base. wikipedia.orgyoutube.com The reaction mechanism typically begins with the formation of a reactive electrophilic iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic terminal alkyne. wikipedia.org

Table 2: Representative Catalysts for the A³ (Aldehyde-Alkyne-Amine) Coupling Reaction

| Catalyst | Amine Component | Aldehyde Component | Key Features | Reference(s) |

|---|---|---|---|---|

| Copper(I) salts (e.g., CuBr) | Primary or Secondary Amines | Aromatic or Aliphatic Aldehydes | Often used, can be made enantioselective with chiral ligands like (R)-quinap. | organic-chemistry.org |

| Gold(III) Salen Complex | Amines (including chiral prolinol) | Aldehydes | Effective in water, can achieve excellent diastereoselectivity. | organic-chemistry.org |

| Indium(III) salts (e.g., In(OTf)₃) | N-propylamine | 2-chloro-2-methylpropanal | Used for alkynylation of more complex imines. | uantwerpen.be |

This reaction is highly versatile and can be catalyzed by various metals, most commonly copper salts. organic-chemistry.org The use of chiral ligands can render the reaction enantioselective, providing access to optically active propargylamines. organic-chemistry.org

Catalyst Design and Performance in Arylacetylene Chemistry

The reactivity of arylacetylenes is profoundly influenced by the choice of catalyst, which can be broadly categorized as either homogeneous or heterogeneous. pressbooks.pub

Homogeneous Catalysis: Homogeneous catalysts, which exist in the same phase as the reactants, are prevalent in arylacetylene chemistry. pressbooks.pubfiveable.me These are typically soluble organometallic complexes of metals like rhodium, palladium, cobalt, and nickel. nih.govscispace.comelsevierpure.comresearchgate.net

Advantages: Homogeneous catalysts often exhibit high activity and selectivity due to their well-defined, single-site active centers. fiveable.mersc.org This allows for fine-tuning of the catalyst's electronic and steric properties by modifying its ligands, enabling precise control over reaction outcomes, such as regioselectivity in cyclotrimerizations or enantioselectivity in asymmetric synthesis. researchgate.net

Disadvantages: A significant drawback is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and makes catalyst recycling challenging and costly. fiveable.mersc.org

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid or gas reaction mixture. wikipedia.org

Advantages: The primary benefit is the ease of separation from the reaction mixture by simple filtration, which allows for straightforward product purification and catalyst reuse. rsc.org This makes them highly desirable for industrial-scale processes. They are generally more stable under harsh reaction conditions. rsc.org

Synergy and Modern Catalyst Design: Modern research focuses on bridging the gap between these two types of catalysis. rsc.org This includes the "heterogenization" of homogeneous catalysts by anchoring them to solid supports like polymers or silica. nih.gov The P4VP-CoCl₂ catalyst for selective 1,3,5-triarylbenzene synthesis is a prime example, combining the high selectivity of a defined cobalt center with the recyclability of a solid support. nih.gov Nanoparticle catalysts and single-atom catalysts represent another frontier, offering a high surface area and unique reactivity that blurs the lines between traditional homogeneous and heterogeneous systems. rsc.org

Ligand Effects on Catalytic Activity and Selectivity

In homogeneous catalysis, ligands coordinated to a central metal atom play a pivotal role in determining the catalyst's activity and selectivity. By modifying the steric and electronic environment of the metal center, ligands can influence substrate binding, the rate of catalytic turnover, and the regioselectivity or stereoselectivity of the reaction.

Research into the transition metal-catalyzed reactions of alkynes provides clear evidence of these ligand effects. For instance, in the palladium-catalyzed alkoxycarbonylation of arylacetylenes, a reaction highly relevant to derivatives like this compound, the choice of phosphine (B1218219) ligand is critical. acs.org A study on the selenylative alkoxycarbonylation of phenylacetylene (B144264) demonstrated that catalyst performance is highly dependent on the ligand's properties. acs.org While triphenylphosphine (B44618) (PPh3) proved effective, sterically hindered ligands such as tributylphosphine (B147548) (tBu3P) and flexible diphosphines significantly hampered the reaction. acs.org Conversely, electron-deficient ligands resulted in moderate catalytic activity. acs.org The palladium precursor also influences outcomes, with compounds like (PhCN)2PdCl2 showing good yields. acs.org These findings underscore that for a given transformation of this compound, ligand screening is essential for optimization. The electron-donating substituents on the phenyl ring can deactivate the alkyne, making the choice of an appropriate ligand and catalyst system even more critical to achieve high efficiency. acs.org

Another example is the polymerization of arylacetylenes, where rhodium(I) complexes with cyclodiene ligands serve as highly efficient homogeneous catalysts. researchgate.net The selection of the cycloolefin ligand in [Rh(cycloolefin)(acac)] catalysts allows for the control of the resulting polymer's molecular weight, showcasing how ligands can direct the course of a reaction. researchgate.net Similarly, phosphane ligands are commonly employed with cobalt, rhodium, and iridium catalysts for the cyclotrimerization of acetylenes. uwindsor.ca The addition of specific ligands, such as N-methylimidazole to molybdenum carbonyl catalysts, has been shown to enhance regioselectivity in the cyclotrimerization of electron-poor alkynes, shifting the product distribution from a mixture of isomers to a single, desired regioisomer. uwindsor.ca

| Catalyst System | Ligand | Observation | Relevant Alkyne Reaction |

| Palladium | Triphenylphosphine (PPh3) | Effective catalytic activity | Alkoxycarbonylation acs.org |

| Palladium | Tributylphosphine (tBu3P) | Significantly impeded reaction | Alkoxycarbonylation acs.org |

| Palladium | Bidentate DPPF | Moderate catalytic activity | Alkoxycarbonylation acs.org |

| Rhodium(I) | Cycloolefin | Controls polymer molecular weight | Polymerization researchgate.net |

| Molybdenum(0) | N-methylimidazole | Enhances regioselectivity | Cyclotrimerization uwindsor.ca |

Heterogeneous vs. Homogeneous Catalysis in Alkyne Transformations

The transformation of alkynes, including this compound, can be achieved through either heterogeneous or homogeneous catalysis, each presenting a distinct set of advantages and disadvantages. magtech.com.cn The choice between these two modes is often a critical decision in the design of sustainable chemical processes. lianerossi.org

Homogeneous Catalysis involves a catalyst that is in the same phase as the reactants, typically dissolved in a solvent. rug.nl

Advantages: Homogeneous catalysts are characterized by well-defined active sites, which often leads to high selectivity and activity under mild reaction conditions. rug.nl This molecular precision allows for detailed mechanistic investigations and fine-tuning of the catalyst's properties through ligand modification, as discussed previously. acs.orgresearchgate.net

Disadvantages: The primary drawback is the difficulty in separating the catalyst from the reaction mixture and products post-reaction. rug.nl This can lead to product contamination and loss of the often expensive metal catalyst, posing significant challenges for industrial-scale synthesis.

Heterogeneous Catalysis utilizes a catalyst that exists in a different phase from the reactants, most commonly a solid catalyst in a liquid or gas phase reaction mixture. unido.org

Advantages: The key benefit of heterogeneous catalysts is their ease of separation from the product stream by simple filtration, which allows for catalyst recycling and continuous operation. lianerossi.org This is a major advantage for creating more sustainable and cost-effective processes. lianerossi.org A classic example is the selective hydrogenation of alkynes to alkenes using a solid palladium catalyst, such as the Lindlar catalyst. lianerossi.org

Disadvantages: Heterogeneous catalysts often require more severe reaction conditions (higher temperatures and pressures). uwindsor.ca The active sites on a solid surface can be less defined and non-uniform, which may result in lower selectivity compared to their homogeneous counterparts. unido.org Catalyst deactivation through poisoning or structural changes is also a more common issue. lianerossi.org

The mechanism of heterogeneous catalysis involves a sequence of steps: diffusion of reactants to the catalyst surface, chemisorption onto active sites, surface reaction between adsorbed species (Langmuir-Hinshelwood mechanism) or between an adsorbed species and a molecule in the bulk fluid (Eley-Rideal mechanism), followed by desorption of the product and its diffusion away from the surface. unido.org

The selection of a catalytic system for a reaction involving this compound would depend on the specific transformation desired. For high-selectivity synthesis of a complex molecule in a laboratory setting, a homogeneous catalyst might be preferred. For large-scale production where catalyst cost and reusability are paramount, developing a robust heterogeneous system would be the primary goal.

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Phase | Catalyst and reactants in the same phase rug.nl | Catalyst and reactants in different phases unido.org |

| Catalyst Separation | Difficult; may require extraction or distillation rug.nl | Easy; typically by filtration lianerossi.org |

| Reaction Conditions | Often milder (lower temp/pressure) rug.nl | Often harsher (higher temp/pressure) uwindsor.ca |

| Selectivity | Generally high due to well-defined active sites rug.nl | Can be lower due to varied active sites unido.org |

| Catalyst Reuse | Challenging rug.nl | Straightforward lianerossi.org |

| Mechanistic Study | Easier to study active sites rug.nl | More complex due to surface phenomena unido.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-Ethoxy-4-methoxyphenylacetylene, both ¹H and ¹³C NMR, along with two-dimensional methods, are employed for a complete structural assignment.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the aromatic, ethoxy, methoxy (B1213986), and acetylenic protons.

Aromatic Protons: The three protons on the benzene (B151609) ring are expected to appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to their different electronic environments, they will present as a complex splitting pattern. The proton at the C2 position, flanked by the ethoxy and methoxy groups, would likely be a singlet or a narrow doublet. The protons at the C5 and C6 positions would show characteristic ortho and meta couplings.

Alkyl Protons: The ethoxy group will exhibit a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), a classic ethyl pattern. The methoxy group (-OCH₃) will appear as a sharp singlet, typically around δ 3.8-4.0 ppm.

Acetylenic Proton: The terminal alkyne proton (≡C-H) is highly characteristic and is expected to resonate as a sharp singlet around δ 3.0 ppm cdnsciencepub.com.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Acetylenic H | ~ 3.0 | Singlet (s) |

| Methoxy (Ar-OCH₃) | ~ 3.9 | Singlet (s) |

| Ethoxy (-OCH₂CH₃) | ~ 4.1 | Quartet (q) |

| Ethoxy (-OCH₂CH₃) | ~ 1.4 | Triplet (t) |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

sp Carbons: The two carbons of the acetylene (B1199291) group (C≡C) are expected in the range of δ 75-95 ppm. The terminal, proton-bearing carbon (≡C-H) will appear at a lower chemical shift compared to the substituted internal carbon (Ar-C≡).

Aromatic Carbons: The six aromatic carbons will produce signals between δ 110-160 ppm. The carbons directly attached to the oxygen atoms (C3 and C4) will be the most downfield shifted due to the deshielding effect of oxygen. The carbon attached to the acetylene group (C1) will also have a distinct chemical shift.

Alkyl Carbons: The ethoxy group will show two signals: one for the methylene carbon (-OCH₂) around δ 64 ppm and one for the methyl carbon (-CH₃) around δ 15 ppm. The methoxy carbon (-OCH₃) is expected around δ 56 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Acetylenic (Ar-C ≡) | ~ 83 |

| Acetylenic (≡C -H) | ~ 77 |

| Aromatic (C-O) | ~ 149 - 152 |

| Aromatic (C-C≡) | ~ 115 |

| Aromatic (C-H) | ~ 112 - 125 |

| Methoxy (-OCH₃) | ~ 56 |

| Ethoxy (-OCH₂) | ~ 64 |

To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For instance, it would show a cross-peak between the ethoxy group's methylene quartet and its methyl triplet. It would also help delineate the coupling network among the aromatic protons, confirming their relative positions on the benzene ring.

HSQC/HMBC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon based on the already assigned proton signals. For example, the acetylenic proton signal would correlate with the terminal sp carbon signal. Further confirmation can be obtained from an HMBC (Heteronuclear Multiple Bond Correlation) experiment, which shows correlations between protons and carbons that are two or three bonds away.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

The infrared (IR) and Raman spectra of this compound are dominated by characteristic vibrations of the alkyne and substituted phenyl groups.

C≡C Stretch: The carbon-carbon triple bond stretch in terminal alkynes typically appears in the region of 2100-2140 cm⁻¹. For substituted phenylacetylenes, this band is generally of medium to weak intensity in the IR spectrum but strong in the Raman spectrum. For the closely related 3-methoxyphenylacetylene, this vibration is observed at 2118 cm⁻¹. rsc.org

≡C-H Stretch: The stretching vibration of the terminal acetylenic C-H bond is one of the most diagnostic peaks in the IR spectrum. It appears as a strong, sharp band in the region of 3300-3320 cm⁻¹. In 3-methoxyphenylacetylene, this band is found at 3322 cm⁻¹. rsc.org This band is a reliable indicator of a terminal alkyne functionality.

Table 3: Characteristic Vibrational Frequencies for Phenylacetylene (B144264) Derivatives

| Vibration | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Notes |

|---|---|---|---|

| ≡C-H Stretch | 3300 - 3320 | Strong, Sharp | Diagnostic for terminal alkynes. rsc.orgvu.lt |

| C≡C Stretch | 2100 - 2140 | Weak to Medium | Stronger in Raman spectra. rsc.orgvu.lt |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

Fermi resonance is a phenomenon in vibrational spectroscopy where two vibrational states with very similar energies and the same symmetry can interact, leading to a shift in their frequencies and a change in intensities. rsc.org In acetylenic compounds, the acetylenic C-H stretching vibration can couple with an overtone or combination band of another mode, often a bending vibration.

For instance, the fundamental ≡C-H stretching vibration (around 3300 cm⁻¹) could potentially enter into Fermi resonance with the first overtone of a C-H bending mode if the overtone's frequency is close to 3300 cm⁻¹. This interaction would result in two bands appearing in the spectrum where only one was expected, typically with comparable intensities and shifted away from their unperturbed positions. While not specifically documented for this compound, this effect is a known possibility in complex phenylacetylene derivatives and can lead to more complex spectral features in the ≡C-H stretching region. rsc.org

Influence of Substituent Electronic Properties on Vibrational Modes

The vibrational spectrum of this compound is significantly influenced by the electronic properties of its ethoxy and methoxy substituents. Both are electron-donating groups, which increase the electron density of the phenyl ring. This donation affects the force constants of the various bonds within the molecule, leading to shifts in their characteristic vibrational frequencies in Infrared (IR) and Raman spectroscopy.

The key vibrational modes of interest include:

Acetylenic C≡C Stretching: The electron-donating nature of the alkoxy groups enhances conjugation between the phenyl ring and the alkyne moiety. This increased conjugation can lead to a slight decrease in the C≡C bond order, resulting in a lower vibrational frequency (wavenumber) compared to unsubstituted phenylacetylene.

Acetylenic ≡C-H Stretching: This sharp, characteristic peak is also sensitive to the electronic environment. The increased electron density on the ring may subtly influence the polarity and strength of the ≡C-H bond.

Aromatic C=C Stretching: The phenyl ring exhibits several stretching modes. The electron-donating substituents can alter the bond orders within the ring, causing shifts in these absorption bands.

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkages (ethoxy and methoxy) produce strong, characteristic bands in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum is dominated by π → π* transitions associated with the conjugated system formed by the phenyl ring and the acetylene group. libretexts.org

The benzene ring itself has characteristic absorptions, but conjugation with the ethynyl (B1212043) group shifts these absorptions to longer wavelengths (a bathochromic or red shift). Furthermore, the ethoxy and methoxy groups act as powerful auxochromes. Their non-bonding electrons (n electrons) on the oxygen atoms can also participate in the conjugated system, further extending it. shu.ac.uk This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

Consequently, this compound absorbs light at longer wavelengths compared to both benzene and phenylacetylene. The spectrum is expected to show intense absorption bands characteristic of π → π* transitions. shu.ac.uk The presence of n electrons on the oxygen atoms could also allow for n → π* transitions, although these are typically much weaker and may be obscured by the stronger π → π* bands. elte.hu

Table 1: Expected UV-Vis Spectroscopic Data

| Transition Type | Expected Wavelength Range (nm) | Intensity | Notes |

|---|---|---|---|

| π → π* | 250 - 350 | High (ε > 10,000) | Associated with the conjugated phenylacetylene system, red-shifted by alkoxy groups. |

| n → π* | 300 - 400 | Low (ε < 100) | Arises from non-bonding electrons on oxygen; may be solvent-dependent and often masked by π → π* bands. shu.ac.uk |

Mass Spectrometry: Fragmentation Pathways and High-Resolution Mass Determination

Mass spectrometry is used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. youtube.com For this compound (Molecular Formula: C₁₁H₁₂O₂), high-resolution mass spectrometry can confirm the exact mass, which is 176.0837 g/mol .

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, forming a molecular ion (M⁺˙) which then undergoes fragmentation. youtube.com The fragmentation of this compound is expected to proceed through several predictable pathways based on the stability of the resulting ions and neutral fragments.

Common fragmentation pathways include:

Loss of a methyl radical (•CH₃): Cleavage of the methoxy group to form a stable [M-15]⁺ ion.

Loss of an ethyl radical (•C₂H₅): Cleavage of the ethoxy group to form an [M-29]⁺ ion.

Loss of formaldehyde (B43269) (CH₂O): A common loss from methoxy-substituted aromatic rings, leading to an [M-30]⁺ ion.

Loss of an ethoxy radical (•OC₂H₅): Resulting in an [M-45]⁺ ion.

Cleavage of the acetylene group: Fragmentation can lead to ions corresponding to the substituted phenyl ring or the acetylene moiety.

Table 2: Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment | Neutral Loss |

|---|---|---|

| 176 | [C₁₁H₁₂O₂]⁺˙ | (Molecular Ion) |

| 161 | [C₁₀H₉O₂]⁺ | •CH₃ |

| 147 | [C₉H₇O₂]⁺ | •C₂H₅ |

| 146 | [C₁₀H₁₀O]⁺˙ | CH₂O |

| 131 | [C₉H₇O]⁺ | •OC₂H₅ |

X-ray Diffraction Analysis: Solid-State Conformation and Intermolecular Interactions

In the solid state, the planar phenyl ring and the linear acetylene group would dominate the molecular conformation. The ethoxy and methoxy groups would be oriented to minimize steric hindrance. It is expected that the crystal packing would be influenced by weak intermolecular forces such as:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···π Interactions: Hydrogen atoms interacting with the electron clouds of the aromatic rings or alkyne groups.

van der Waals Forces: General attractive forces between molecules.

Studies on polymers derived from similar monomers, such as poly(o-methoxyphenylacetylene), have shown that these materials can form ordered structures like pseudohexagonal columns in the solid state. researchgate.net This suggests that the monomer itself possesses structural features conducive to organized packing arrangements.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species and Polymer Structures

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons, such as radicals or certain transition metal ions. mlsu.ac.inuni-frankfurt.de The parent molecule, this compound, is a diamagnetic species with no unpaired electrons and is therefore ESR-silent.

However, ESR becomes a powerful tool when studying paramagnetic species derived from this compound. This includes:

Radical Ions: If the molecule is chemically or electrochemically oxidized or reduced, it can form radical cations or anions that can be detected and characterized by ESR.

Polymer Structures: Phenylacetylenes can be polymerized to form conjugated polymers. During and after polymerization, these polymers can contain stable radical species (paramagnetic centers) due to defects in the conjugated chain or the presence of trapped catalyst residues. researchgate.net

Studies on poly(o-methoxyphenylacetylene) have utilized ESR to investigate the structure of the polymer. acs.org The ESR signal's characteristics, such as the g-value and linewidth, can provide information about the environment of the unpaired electron and the magnetic interactions between radical spins, which helps in understanding the polymer's conformation and packing, such as the formation of columnar phases. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. However, no specific studies applying these methods to 3-ethoxy-4-methoxyphenylacetylene have been found.

Electronic Structure Characterization and Molecular Orbital Analysis

A detailed analysis of the electronic structure of this compound has not been published. Such a study would typically involve the calculation and visualization of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for understanding the compound's reactivity and electronic properties.

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)

Computational methods are frequently used to predict spectroscopic data, which can aid in the structural confirmation of synthesized compounds. There are currently no available studies that report the computationally predicted Nuclear Magnetic Resonance (NMR) chemical shifts or Infrared (IR) vibrational frequencies for this compound.

Computational Modeling of Reaction Mechanisms and Transition States

The investigation of reaction mechanisms involving this compound through computational modeling has not been documented. Such research would involve mapping the potential energy surface of a reaction, identifying the structures of transition states, and calculating activation energies to understand how the compound participates in chemical transformations.

Energetic and Kinetic Profiles of Synthetic Transformations

While synthetic routes to arylacetylenes exist, specific energetic and kinetic profiles for the synthesis of this compound, as determined by computational means, are not present in the current body of scientific literature. These studies would provide valuable insights into reaction feasibility and optimization.

Molecular Dynamics Simulations for Conformational Analysis and Aggregation Behavior

Molecular dynamics (MD) simulations can offer insights into the conformational flexibility and intermolecular interactions of molecules over time. There are no published MD simulation studies focused on this compound to analyze its preferred conformations in different environments or its tendency to form aggregates.

In Silico Screening and Design of Novel Arylacetylene Derivatives

The use of this compound as a scaffold for the in silico screening and design of new functional molecules has not been reported. This approach would leverage computational tools to predict the properties of novel derivatives for various applications, but it remains a prospective area of research for this specific compound.

Computational Structural Analysis for Molecular Recognition and Self-Assembly

Computational chemistry offers powerful tools to investigate the non-covalent interactions that govern molecular recognition and self-assembly processes. For a molecule such as this compound, these studies can predict how individual molecules might interact with each other to form larger, ordered structures. While specific computational studies on the self-assembly of this compound are not extensively documented in publicly available literature, the principles and methods for such analyses are well-established through research on related substituted phenylacetylenes. ub.eduresearchgate.net

Theoretical investigations would typically employ quantum chemical methods, such as Density Functional Theory (DFT), to elucidate the electronic structure and intermolecular interaction energies. researchgate.netbohrium.com These methods can provide detailed information about the preferred geometries of molecular dimers and larger clusters, highlighting the key interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.

For instance, in substituted phenylacetylenes, the nature and position of the substituents on the phenyl ring significantly influence the molecule's electrostatic potential and its ability to act as a hydrogen bond donor or acceptor. The ethoxy and methoxy (B1213986) groups in this compound, with their lone pairs of electrons on the oxygen atoms, can be expected to act as hydrogen bond acceptors. The acetylenic proton, while weakly acidic, could participate in weak hydrogen bonding.

Molecular dynamics (MD) simulations can further be used to explore the dynamic behavior of a large ensemble of these molecules over time, providing insights into the kinetic and thermodynamic aspects of the self-assembly process. Such simulations can reveal the formation of ordered structures, like the columnar assemblies observed in polymers of substituted phenylacetylenes. researchgate.net

A computational analysis of the dimer of this compound would likely investigate various possible orientations to identify the most stable configurations. The interaction energies for these configurations would be calculated to quantify the strength of the non-covalent bonds. The following table illustrates the type of data that would be generated from such a computational study.

| Dimer Configuration | Key Intermolecular Interactions | Calculated Interaction Energy (kcal/mol) | Intermolecular Distance (Å) |

|---|---|---|---|

| Head-to-Tail | C-H···π | -3.5 | 2.8 |

| Parallel-Displaced | π-π stacking | -4.2 | 3.5 |

| Antiparallel-Displaced | π-π stacking, C-H···O | -5.1 | 3.4 |

| T-shaped | C-H···π | -2.9 | 4.5 |

This table is illustrative and presents hypothetical data for this compound based on typical values for similar aromatic compounds. The data is intended to exemplify the output of a computational structural analysis.

The "Interaction Energy" column quantifies the stability of the dimer, with more negative values indicating stronger interactions. The "Intermolecular Distance" refers to the distance between key interacting atoms or centroids of the aromatic rings. Such data is crucial for understanding the fundamental principles that would drive the self-assembly of this compound into larger, functional supramolecular structures.

Applications in Advanced Materials Science and Polymer Chemistry

Controlled Polymerization of Arylacetylenes

The polymerization of arylacetylenes, including 3-Ethoxy-4-methoxyphenylacetylene, is a critical step in determining the final properties of the resulting polymer. Control over the polymerization process allows for the synthesis of materials with well-defined structures and, consequently, predictable functionalities.

Stereospecific Polymerization to Form Poly(arylacetylenes) (e.g., cis-transoid forms)

The spatial arrangement of the monomer units in the polymer chain, known as stereochemistry, plays a crucial role in the polymer's properties. In the case of poly(arylacetylenes), the formation of specific isomeric forms, such as the cis-transoid structure, is highly desirable. This stereospecific polymerization can be achieved using certain transition metal catalysts. Research has shown that rhodium-based catalysts are particularly effective in the stereoregular polymerization of monosubstituted acetylenes, leading to polymers with a high cis-transoid content. researchgate.net This specific arrangement of the polymer backbone often results in a helical conformation. researchgate.net For instance, the polymerization of phenylacetylene (B144264) and its derivatives using rhodium complexes has been shown to yield highly stereoregular polymers with a cis-transoidal configuration. rsc.org While direct studies on this compound are limited, the behavior of other alkoxy-substituted phenylacetylenes suggests that it would follow a similar polymerization pathway with appropriate catalysts. acs.org The resulting cis-transoid structure is a key factor in enabling the formation of ordered supramolecular assemblies. researchgate.net

Development of Novel Catalyst Systems for Controlled Polymer Architecture

The quest for precise control over polymer architecture has driven the development of various catalyst systems. For the polymerization of phenylacetylene derivatives, rhodium(I) complexes have emerged as highly active and versatile catalysts. rsc.orgresearchgate.net These catalysts not only promote stereospecific polymerization but can also enable living polymerization, a process that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. mdpi.com

Recent advancements have focused on the design of rhodium(I) catalysts with N-functionalized hemilabile phosphine (B1218219) ligands. rsc.org These sophisticated catalyst systems have demonstrated the ability to produce ultrahigh-molecular-weight poly(phenylacetylenes). For example, the polymerization of phenylacetylene and 1-ethynyl-3-methoxybenzene using such a catalyst has yielded polymers with a number-average molecular weight (M_n) of approximately 1.1 x 10^6 g/mol . rsc.org The choice of the diene ligand in the rhodium complex can also influence the morphology of the resulting polymer, with some catalysts leading to linear polymers while others can produce branched structures. unizar.es

Below is a table summarizing representative rhodium-based catalyst systems used for the polymerization of substituted phenylacetylenes, which would be applicable for the polymerization of this compound.

| Catalyst System | Monomer Example | Resulting Polymer Structure | Reference |

| [Rh(nbd)Cl]₂ / Triethylamine | p-methoxyphenylacetylene | cis-transoid | researchgate.net |

| [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | 1-ethynyl-3-methoxybenzene | High molecular weight, cis-transoidal | rsc.org |

| (nbd)Rh(PPh₃)₂(-C≡CPh) / DMAP | Phenylacetylene | Living polymerization, narrow PDI | kyoto-u.ac.jp |

| [Rh(C≡CPh)(cod){Ph₂P(CH₂)₃Z}] (Z = NMe₂, OEt) | Phenylacetylene | Stereoregular, high molar mass | unizar.es |

Table 1: Examples of Rhodium-Based Catalyst Systems for Phenylacetylene Polymerization. This table is illustrative and based on data for similar monomers.

Structure-Property Relationships in Conjugated Poly(arylacetylenes)

Influence of Substituents on Polymer Morphology and Self-Assembly

The ethoxy and methoxy (B1213986) substituents on the phenyl ring of this compound are expected to have a significant impact on the morphology and self-assembly behavior of the resulting polymer. These alkoxy groups can influence intermolecular interactions, solubility, and the packing of polymer chains. researchgate.net The presence of such functional groups can facilitate the self-assembly of the polymer chains into more ordered structures. pku.edu.cn The stereochemistry of the polymer backbone, as dictated by the polymerization process, is a critical factor that governs the formation of these higher-ordered phases.

Formation of Supramolecular Structures (e.g., Columnar Assemblies)

A fascinating aspect of stereoregular poly(arylacetylenes) is their ability to form supramolecular structures. Polymers with a cis-transoid configuration, such as those expected from the polymerization of this compound, have been shown to self-assemble into pseudohexagonal structures known as columnar assemblies in the solid state. acs.org These columnar structures are a form of π-conjugated self-organization. acs.org The formation of these ordered assemblies is a direct consequence of the helical conformation adopted by the individual polymer chains. researchgate.net The ability to form such well-defined supramolecular architectures is crucial for the development of materials with anisotropic properties, which are beneficial for applications in electronics and photonics.

Advanced Materials for Optoelectronics and Organic Electronics

The unique combination of a conjugated backbone and tunable side chains makes poly(arylacetylenes) promising candidates for applications in optoelectronics and organic electronics. The electronic properties of these polymers can be tailored by modifying the substituents on the phenyl ring. researchgate.net Alkoxy-substituted poly(arylacetylenes) are known to exhibit interesting photophysical properties, including fluorescence. acs.org

Design and Synthesis of Photoactive Arylacetylene Derivatives and Polymers

Arylacetylenes are crucial building blocks for photoactive materials used in organic electronics. Polymers containing such units are often utilized in the photoactive layers of devices like organic photovoltaics and photodiodes. google.com The synthesis of polymers from derivatives of this compound can lead to materials with desirable electronic properties, serving as electron donors in bulk heterojunction solar cells when blended with acceptor materials like fullerenes. google.com The design of these polymers often involves creating conjugated backbones that facilitate charge transport upon light absorption. While the broader class of arylacetylene polymers is recognized for its photoactive properties, specific research detailing the synthesis of photoactive polymers directly from this compound is an emerging area of interest. General methodologies often involve transition-metal-catalyzed polymerization of the acetylene (B1199291) group to form a polyacetylene chain decorated with the 3-ethoxy-4-methoxyphenyl side groups.

Investigation of Nonlinear Optical Responses of Conjugated Systems

Conjugated systems, such as substituted polyacetylenes, are known to exhibit significant third-order nonlinear optical (NLO) responses, which are critical for applications in photonics and telecommunications. researchgate.netnih.gov The relationship between a polymer's structure and its NLO properties is a subject of intensive study. Research on various one-dimensional conjugated polymers demonstrates that factors like the planarity and conformation of the polymer chain influence the effective conjugation and, consequently, the NLO susceptibility. researchgate.net

The incorporation of the 3-ethoxy-4-methoxyphenyl group as a substituent on a polyacetylene backbone is expected to influence these properties. The electron-donating nature of the ethoxy and methoxy groups can enhance the polarizability of the π-conjugated system, potentially leading to a larger third-order NLO response. The NLO properties of materials are often investigated using techniques like the Z-scan method with femtosecond laser pulses to determine coefficients such as the two-photon absorption cross-section, which is vital for optical switching and limiting applications. nih.gov Two-dimensional layered semiconductors are also noted for their exceptional nonlinear optical properties, which can be tuned by material composition. arxiv.org

Role as Building Blocks for Carbon-Rich Architectures

This compound serves as a versatile building block for the bottom-up synthesis of complex, carbon-rich molecules and supramolecular structures, including hexaarylbenzenes and nanographenes.

Synthesis of Hexaarylbenzenes and Related Supramolecular Scaffolds

Hexaarylbenzenes (HABs) are three-dimensional, propeller-shaped molecules that are foundational components for functional materials used in organic light-emitting diodes (OLEDs) and as chemosensors, owing to their rigid frameworks and delocalized π-electrons. researchgate.net The synthesis of HABs can be achieved through several methods, most notably the transition metal-catalyzed [2+2+2] cyclotrimerization of alkynes or the Diels-Alder reaction of a substituted cyclopentadienone with an alkyne. researchgate.netuwindsor.ca

Using this compound in these synthetic routes allows for the creation of highly substituted and potentially unsymmetrical HABs. For instance, the Diels-Alder reaction between a tetraphenylcyclopentadienone (B147504) and this compound would yield a HAB derivative with five phenyl groups and one 3-ethoxy-4-methoxyphenyl group. Programmed synthesis strategies, involving sequential C-H activation and cross-coupling reactions, have enabled the creation of HABs with six distinct aryl substituents. nih.gov These methods provide precise control over the final structure, allowing for the fine-tuning of the material's properties.

| Synthetic Route | Reactants | Key Features | Reference |

| [2+2+2] Cyclotrimerization | This compound | Can be catalyzed by various transition metals (Ni, Pd, Rh). May result in regioisomers (1,2,4- and 1,3,5-substituted benzenes). | uwindsor.ca |

| Diels-Alder Cycloaddition | Diaryl- or Tetraphenylcyclopentadienone + this compound | High-yield method for producing asymmetrically substituted HABs. | researchgate.net |

| Programmed Synthesis | Thiophene derivatives and asymmetric diarylethynes | Multi-step process involving C-H activation and cross-coupling to build a highly substituted scaffold, followed by a Diels-Alder reaction. | nih.govchem-station.com |

Precursors for Nanographene Synthesis

Hexaarylbenzenes are key intermediates in the synthesis of nanographenes, which are precisely defined fragments of graphene. researchgate.net The conversion of HABs into larger, planar polycyclic aromatic hydrocarbons (PAHs) like hexabenzocoronene is typically accomplished through a final, crucial step known as the Scholl reaction. researchgate.net This reaction involves an intramolecular oxidative cyclodehydrogenation, effectively "zipping up" the aryl substituents of the HAB into a planar, fused aromatic system.

By synthesizing HABs with the 3-ethoxy-4-methoxyphenyl group, researchers can create custom precursors for nanographenes. The presence and position of the ethoxy and methoxy substituents on the HAB scaffold would influence the electronic properties, solubility, and processing characteristics of the final nanographene product. This bottom-up approach provides a high degree of control over the structure and function of the resulting nanomaterials. researchgate.net

Engineering Polymeric Materials with Tailored Mechanical Properties through Side Chain Design

The mechanical properties of a polymer are intrinsically linked to its molecular structure, including the nature of its side chains. While specific studies detailing the mechanical properties of polymers derived solely from this compound are not widely documented, established principles of polymer science allow for well-founded predictions.

The introduction of the 3-ethoxy-4-methoxyphenyl group as a side chain on a polymer backbone, such as in a poly(phenylacetylene), would significantly influence its physical and mechanical characteristics. The bulky nature of this side group would disrupt close packing of the polymer chains, likely leading to a more amorphous morphology. This would, in turn, affect properties such as:

Tensile Strength and Flexibility: Increased distance between polymer backbones can reduce intermolecular forces, potentially lowering tensile strength but increasing flexibility. The specific balance of these properties can be tailored by copolymerizing with other monomers.

Solubility: The presence of polar ether groups and the aromatic ring enhances solubility in various organic solvents, which is a critical factor for solution-based processing and fabrication of thin films. researchgate.net

Thermal Properties: The bulky side chains restrict the rotational freedom of the polymer backbone, which would be expected to increase the glass transition temperature (Tg) of the material compared to an unsubstituted polyacetylene.

This strategy of side-chain functionalization is a powerful tool for designing polymers with a specific combination of optical, electronic, and mechanical properties for advanced applications. rsc.org

Future Research Directions and Emerging Paradigms

Discovery of Highly Selective and Efficient Catalytic Systems

The development of novel catalytic systems is paramount for the efficient and selective transformation of 3-ethoxy-4-methoxyphenylacetylene into more complex molecular architectures. Research in this area is focused on overcoming the challenges associated with the electronic nature of the substituents and achieving high yields and selectivities in various coupling and cyclization reactions.

Transition metal catalysis, particularly with palladium and copper, is a cornerstone of arylacetylene chemistry. The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a primary method for forming C(sp)-C(sp²) bonds. organic-chemistry.orglibretexts.org For substrates like this compound, the electron-donating nature of the alkoxy groups can influence the reaction kinetics. Studies on similar compounds, such as p-methoxyphenylacetylene, have shown that electron-donating groups can sometimes lead to lower reaction efficiencies compared to substrates with electron-withdrawing groups. acs.org

Future research will likely focus on designing catalysts that are highly active under mild conditions. This includes the development of advanced phosphine (B1218219) ligands for palladium catalysts or exploring copper-based systems that can perform these transformations without the need for palladium, which is more expensive and less abundant. nih.govrsc.org Ruthenium-catalyzed homo- and heterocoupling reactions of terminal alkynes also present a promising, cost-effective alternative for synthesizing 1,3-diynes. acs.org

Furthermore, gold-catalyzed reactions and other transition-metal-catalyzed cycloadditions are being explored to create complex heterocyclic structures from arylacetylenes. uwindsor.ca The reactivity of this compound in these transformations is an area ripe for investigation, with the potential to generate novel compounds for medicinal chemistry and materials science.

A summary of catalytic systems used for reactions involving related arylacetylenes is presented in the table below, indicating potential starting points for optimizing reactions with this compound.

| Reaction Type | Catalyst System | Substrate Example | Key Findings | Reference |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Aryl iodides, Functionalized acetylenes | Effective under mild, copper- and base-free conditions in ionic liquids. | beilstein-journals.org |

| Selenylative Alkoxycarbonylation | PdCl₂, PPh₃ | p-methoxyphenylacetylene | Electron-donating groups can decrease efficiency. | acs.org |

| Homo-coupling | RuCl₃ | p-methoxyphenylacetylene | Efficient synthesis of 1,3-diynes under electrochemical conditions. | acs.org |

| Hydroalkoxylation | Caesium Carbonate | 4-methoxyphenylacetylene | Microwave-promoted, base-catalyzed reaction with broad substrate tolerance. | researchgate.net |

| Click Reaction (Cycloaddition) | Cu₂SO₄·5H₂O, Sodium Ascorbate | 4-methoxyphenyl acetylene (B1199291) | Forms 1,2,3-triazole derivatives efficiently. | nih.gov |

Integration of this compound in Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. For a valuable building block like this compound, these technologies are poised to accelerate its use in the discovery of new materials and pharmaceuticals.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, provides enhanced control over reaction parameters such as temperature, pressure, and reaction time. This is particularly advantageous for highly exothermic reactions or when dealing with unstable intermediates. Sonogashira coupling reactions, for instance, have been successfully implemented in flow regimes, which can offer a non-chemical method of reaction control and sequestration of byproducts. nih.gov The application of flow chemistry to reactions involving this compound could lead to higher yields, improved purity, and safer handling of reagents.

Automated synthesis platforms, which use robotics to perform chemical reactions, are revolutionizing materials discovery. univ-lille.fr These systems can rapidly synthesize and purify a library of compounds, enabling high-throughput screening of their properties. By integrating automated synthesis with artificial intelligence, researchers can accelerate the discovery of new organic electronic materials. univ-lille.fr Incorporating this compound into such a platform would allow for the systematic variation of its structure and the rapid evaluation of the resulting materials' performance in devices like organic photovoltaics (OPVs).

Development of Advanced In Situ Characterization Techniques for Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in situ characterization techniques, which allow for the real-time analysis of a reaction as it occurs, are powerful tools for gaining these insights.